N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Other pyrazolo[3,4-d]pyrimidine derivatives include compounds with different substituents on the phenyl rings or modifications to the pyrazole or pyrimidine rings.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5O/c1-3-26-17-9-7-15(8-10-17)24-19-18-12-23-25(20(18)22-13-21-19)16-6-4-5-14(2)11-16/h4-13H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
VHNJNUIOCKWWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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